5-Chloro-3-(1-methylindol-3-yl)-1,2,4-thiadiazole
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Overview
Description
5-Chloro-3-(1-methylindol-3-yl)-1,2,4-thiadiazole is a heterocyclic compound that combines the structural features of indole and thiadiazole. Indole is a significant heterocyclic system found in many natural products and drugs, known for its diverse biological activities . Thiadiazole, on the other hand, is known for its applications in medicinal chemistry due to its unique electronic properties and ability to form stable complexes with various metal ions .
Preparation Methods
The synthesis of 5-Chloro-3-(1-methylindol-3-yl)-1,2,4-thiadiazole typically involves the reaction of 5-chloro-1-methylindole with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
5-Chloro-3-(1-methylindol-3-yl)-1,2,4-thiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-(1-methylindol-3-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . The thiadiazole ring contributes to the compound’s stability and ability to form complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
5-Chloro-3-(1-methylindol-3-yl)-1,2,4-thiadiazole can be compared with other indole and thiadiazole derivatives:
Indole Derivatives: Compounds such as 5-chloro-3-phenylindole and 5-chloro-3-methylindole share similar structural features but differ in their biological activities and applications.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole exhibit different chemical reactivity and biological properties compared to this compound.
Properties
Molecular Formula |
C11H8ClN3S |
---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
5-chloro-3-(1-methylindol-3-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C11H8ClN3S/c1-15-6-8(10-13-11(12)16-14-10)7-4-2-3-5-9(7)15/h2-6H,1H3 |
InChI Key |
UZSNWAGMPHSYQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NSC(=N3)Cl |
Origin of Product |
United States |
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